Ethyl 5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate
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Overview
Description
ETHYL 5-METHYL-4-OXO-4H,5H-THIENO[3,2-C]QUINOLINE-2-CARBOXYLATE: is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by its unique structure, which includes a quinoline ring fused with a thiophene ring The presence of an ethyl ester group and a ketone functionality adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-METHYL-4-OXO-4H,5H-THIENO[3,2-C]QUINOLINE-2-CARBOXYLATE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a quinoline derivative with a thiophene derivative in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: ETHYL 5-METHYL-4-OXO-4H,5H-THIENO[3,2-C]QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 5-METHYL-4-OXO-4H,5H-THIENO[3,2-C]QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-METHYL-4-OXO-4H,5H-THIENO[3,2-C]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Thieno[3,2-b]pyridine: Another heterocyclic compound with a fused thiophene and pyridine ring.
Thieno[2,3-b]quinoline: Similar to the target compound but with a different fusion pattern of the thiophene and quinoline rings.
4-Hydroxy-2-quinolones: Compounds with a quinoline core and hydroxyl functionality.
Uniqueness: ETHYL 5-METHYL-4-OXO-4H,5H-THIENO[3,2-C]QUINOLINE-2-CARBOXYLATE is unique due to its specific fusion pattern and the presence of an ethyl ester group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H13NO3S |
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Molecular Weight |
287.3 g/mol |
IUPAC Name |
ethyl 5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H13NO3S/c1-3-19-15(18)12-8-10-13(20-12)9-6-4-5-7-11(9)16(2)14(10)17/h4-8H,3H2,1-2H3 |
InChI Key |
DTPGAKREZYJWDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3N(C2=O)C |
Origin of Product |
United States |
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